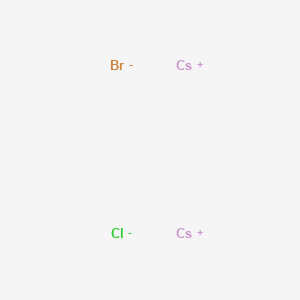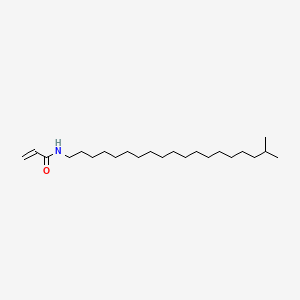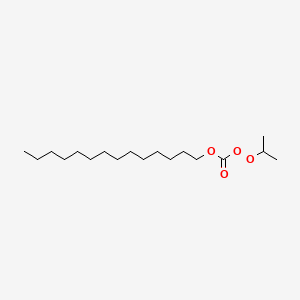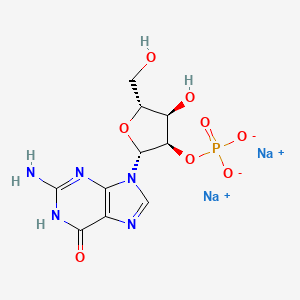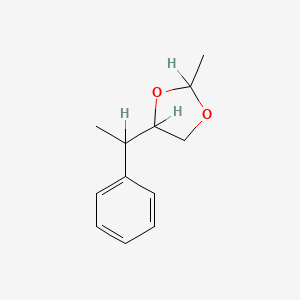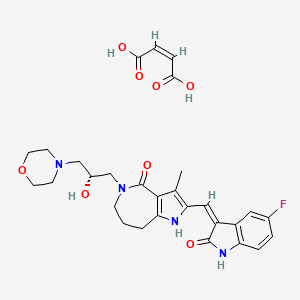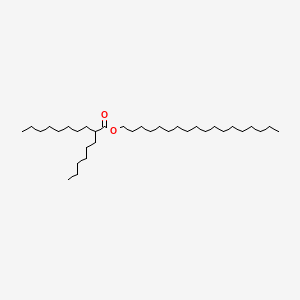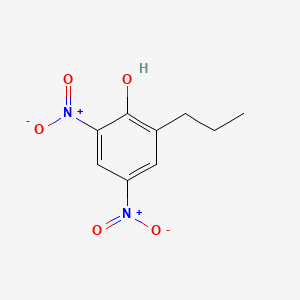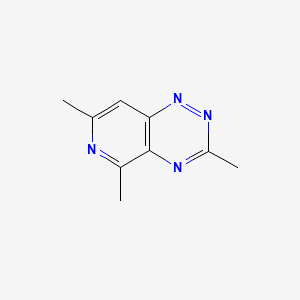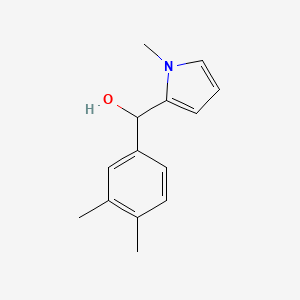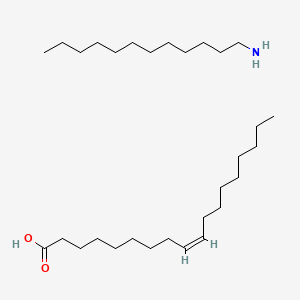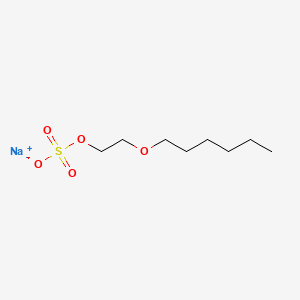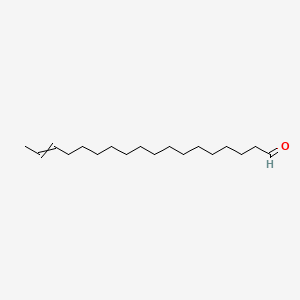
Octadec-16-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Octadecenal is an organic compound with the molecular formula C18H34O It is an unsaturated aldehyde, specifically an alkenal, characterized by a long carbon chain with a double bond and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
16-Octadecenal can be synthesized through various methods, including:
Oxidation of 16-Octadecenol: This method involves the oxidation of 16-Octadecenol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.
Hydroformylation of 1-Hexadecene: This process involves the hydroformylation of 1-Hexadecene using a rhodium catalyst to introduce a formyl group, followed by hydrogenation to yield 16-Octadecenal.
Industrial Production Methods
In industrial settings, 16-Octadecenal is typically produced through the hydroformylation of long-chain alkenes, followed by selective oxidation. The process involves:
Hydroformylation: Using a rhodium or cobalt catalyst, 1-Hexadecene undergoes hydroformylation to form 16-Octadecenal.
Oxidation: The intermediate product is then oxidized using mild oxidizing agents to yield the desired aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
16-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 16-Octadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 16-Octadecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 16-Octadecenol.
Addition Reactions: The double bond in 16-Octadecenal can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Bromine (Br2), hydrogen chloride (HCl)
Major Products
Oxidation: 16-Octadecanoic acid
Reduction: 16-Octadecenol
Addition: Dibromo derivatives, haloalkanes
Wissenschaftliche Forschungsanwendungen
16-Octadecenal has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the production of long-chain aldehydes and alcohols.
Biology: Studied for its role in pheromone signaling in insects. It is a component of the sex pheromones in certain moth species.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Industry: Utilized in the fragrance industry due to its pleasant odor. It is also used in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 16-Octadecenal involves its interaction with specific molecular targets and pathways:
Pheromone Signaling: In insects, 16-Octadecenal acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating.
Antimicrobial Activity: The aldehyde group in 16-Octadecenal can react with microbial cell components, leading to disruption of cell membranes and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
16-Octadecenal can be compared with other similar compounds, such as:
16-Octadecanal: A saturated aldehyde with no double bonds. It is less reactive in addition reactions compared to 16-Octadecenal.
9-Octadecenal: An unsaturated aldehyde with the double bond at the 9th position. It has different reactivity and applications compared to 16-Octadecenal.
Hexadecanal: A shorter-chain aldehyde with 16 carbon atoms. It has different physical properties and reactivity.
Conclusion
16-Octadecenal is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
56554-87-1 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
octadec-16-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-3,18H,4-17H2,1H3 |
InChI-Schlüssel |
WTQUVMLIINDJCS-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/CCCCCCCCCCCCCCC=O |
Kanonische SMILES |
CC=CCCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


